Cas no 896288-96-3 (N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide)

N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide is a synthetic organic compound featuring a pyrrolidine core functionalized with a 2,5-dimethylbenzenesulfonyl group and a 4-nitrobenzamide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the sulfonyl group enhances stability and modulates electronic properties, while the nitrobenzamide component offers opportunities for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in drug discovery targeting enzyme inhibition or receptor modulation. The compound's purity and consistent synthetic reproducibility support its utility in high-precision research applications.
N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide structure
896288-96-3 structure
Product name:N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide
CAS No:896288-96-3
MF:C20H23N3O5S
Molecular Weight:417.47872376442
CID:6450896

N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide
    • N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide
    • インチ: 1S/C20H23N3O5S/c1-14-5-6-15(2)19(12-14)29(27,28)22-11-3-4-18(22)13-21-20(24)16-7-9-17(10-8-16)23(25)26/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,24)
    • InChIKey: VTDGFFFDPIEHAR-UHFFFAOYSA-N
    • SMILES: C(NCC1CCCN1S(C1=CC(C)=CC=C1C)(=O)=O)(=O)C1=CC=C([N+]([O-])=O)C=C1

N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2574-0589-1mg
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2574-0589-100mg
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2574-0589-25mg
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2574-0589-5μmol
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2574-0589-10μmol
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2574-0589-20μmol
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2574-0589-4mg
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2574-0589-20mg
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2574-0589-15mg
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2574-0589-75mg
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide
896288-96-3 90%+
75mg
$208.0 2023-05-16

N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide 関連文献

N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamideに関する追加情報

N-{1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide (CAS No 896288-96-3): A Comprehensive Overview

N-{1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide, identified by the CAS registry number 896288-96-3, is a complex organic compound with significant potential in the fields of drug discovery and materials science. This compound has garnered attention due to its unique structural features and promising applications in biomedical research and chemical synthesis. Recent advancements in computational chemistry and experimental validation have shed light on its properties, making it a subject of interest for both academic and industrial researchers.

The molecular structure of N-{1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide is characterized by a pyrrolidine ring substituted with a sulfonamide group at the 1-position and a methyl group at the 2-position. The sulfonamide group is further connected to a 4-nitrobenzamide moiety, which introduces additional functional groups that enhance its chemical reactivity and biological activity. This combination of structural elements contributes to its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding studies.

Recent studies have explored the synthesis of this compound through a combination of multicomponent reactions and click chemistry, which have enabled efficient construction of its complex architecture. Researchers have also investigated its stability under various conditions, revealing that it exhibits remarkable resilience to thermal degradation and hydrolytic cleavage. These properties make it an attractive candidate for applications in both therapeutic development and catalytic processes.

In terms of biological activity, N-{1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide has shown promise as a potential inhibitor of key enzymes involved in metabolic pathways. For instance, preliminary assays indicate that it may modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases. Furthermore, its ability to interact with cellular receptors suggests potential applications in the development of targeted therapies for conditions such as cancer and neurodegenerative disorders.

The synthesis of this compound involves a series of carefully optimized steps to ensure high yields and purity. Key intermediates include the preparation of the pyrrolidine derivative and the subsequent coupling with the sulfonamide group. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm the identity and purity of the final product. These analytical methods have also provided insights into its stereochemical properties, which are critical for determining its biological activity.

From a materials science perspective, this compound has been studied for its potential as a precursor in the synthesis of advanced materials such as polymers and nanoparticles. Its functional groups enable it to participate in various polymerization reactions, leading to materials with tailored mechanical and electronic properties. Recent research has focused on its application in the development of biocompatible polymers for use in medical devices and drug delivery systems.

In conclusion, N-{1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide (CAS No 896288-96-3) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool for researchers in both academia and industry. As ongoing investigations continue to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of modern chemistry and medicine.

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